

Antimony trisulfide versus lead sulfide quantum dots for infrared applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: **Antimony Trisulfide** versus Lead Sulfide Quantum Dots for Infrared Applications

For researchers, scientists, and drug development professionals venturing into the realm of near-infrared (NIR) and short-wave infrared (SWIR) applications, the choice of quantum dots (QDs) is a critical decision. Among the various semiconductor nanocrystals, **antimony trisulfide** (Sb₂S₃) and lead sulfide (PbS) have emerged as prominent candidates. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal material for specific infrared applications.

Performance Comparison

A quantitative comparison of the key properties of Sb₂S₃ and PbS quantum dots is summarized in the table below. It is important to note that these values can vary depending on the synthesis method, ligand chemistry, and device architecture.

Property	Antimony Trisulfide (Sb ₂ S ₃) QDs	Lead Sulfide (PbS) QDs
Spectral Range (IR)	Primarily Near-Infrared (NIR) up to ~1100 nm.[1]	Tunable from Near-Infrared (NIR) to Short-Wave Infrared (SWIR) (800 - 2300 nm).[2][3]
Bandgap	~1.7 - 1.8 eV.[1]	Tunable from 0.41 eV to 1.7 eV, allowing for broad IR coverage.[2]
Quantum Yield (PL)	Generally lower compared to PbS QDs.	Can be high, with reports of up to 40% in the organic phase and 67% for core/shell structures.[4]
Toxicity	Lower toxicity compared to lead-based QDs. Antimony is less hazardous than lead.	Higher toxicity due to the presence of lead, a heavy metal. This is a significant concern for biomedical applications.[5]
Stability	Generally good chemical and thermal stability.	Stability can be a challenge, with susceptibility to oxidation. Encapsulation or core/shell structures can improve stability.[4]
Cost-Effectiveness	Potentially lower cost due to more abundant and less toxic elements.	Synthesis precursors can be more expensive, and the need for stringent handling due to toxicity can increase overall costs.
Device Performance (Responsivity)	Used in photodetectors, often in heterostructures.	High responsivity has been demonstrated in photodetectors, with values such as 95.6 mA/W at 980 nm reported.[2]

		High detectivity has been
Device Performance	Less reported data specifically	achieved, with values reaching
(Detectivity)	for IR photodetectors.	10^{12} to 10^{13} Jones, comparable
		to traditional IR detectors.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the synthesis and characterization of Sb₂S₃ and PbS quantum dots.

Synthesis of Antimony Trisulfide (Sb₂S₃) Quantum Dots (Aqueous Phase)

This protocol describes a common aqueous-phase synthesis of water-soluble Sb₂S₃ QDs.[1][6]

- Precursor Preparation: Prepare a 0.1 M solution of potassium antimony tartrate
 (C₄H₄KO₇Sb·0.5H₂O) and a 0.2 M solution of thioacetamide (TAA) in deionized water.
- Reaction Setup: In a three-necked flask, mix the potassium antimony tartrate solution with mercaptoacetic acid, which acts as a capping agent.
- Reaction: Heat the mixture to a specific temperature (e.g., 75 °C) under constant stirring.
- Initiation: Inject the TAA solution into the heated mixture. The reaction time is typically varied from 3 to 7 hours to control the QD size.
- Purification: After the reaction, the resulting Sb₂S₃ QDs are purified by precipitation with ethanol and subsequent centrifugation. The purified QDs are then redispersed in deionized water.

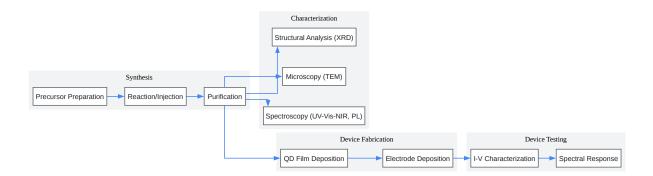
Synthesis of Lead Sulfide (PbS) Quantum Dots (Hot-Injection Method)

The hot-injection method is a widely used technique for producing high-quality PbS QDs.[2][7]

- Lead Precursor Preparation: A mixture of lead oxide (PbO), oleic acid (OA), and 1octadecene (ODE) is placed in a three-necked flask.
- Degassing: The mixture is heated under vacuum at around 110-150 °C for about an hour to form a clear lead oleate solution and remove any water or other volatile impurities.
- Sulfur Precursor Preparation: A solution of bis(trimethylsilyl) sulfide ((TMS)₂S) is prepared in ODE in a glovebox.
- Injection: The temperature of the lead precursor is raised to the desired injection temperature (typically between 95 and 185 °C). The sulfur precursor is then rapidly injected into the hot lead precursor solution.
- Growth and Quenching: After injection, the reaction is allowed to proceed for a specific time to achieve the desired QD size. The reaction is then quenched by cooling the flask.
- Purification: The synthesized PbS QDs are purified by precipitation with acetone followed by centrifugation. The purified QDs are then redispersed in a nonpolar solvent like toluene.

Characterization Techniques

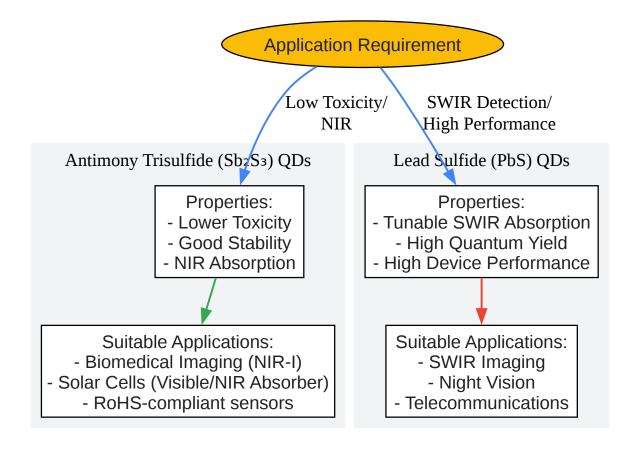
The following characterization techniques are essential for evaluating the properties of the synthesized quantum dots:


- UV-Vis-NIR Spectroscopy: To determine the absorption and emission spectra, and to estimate the bandgap and size of the QDs.[2][6]
- Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the QDs.[2][6]
- X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the QDs.[6]
- Photoluminescence (PL) Spectroscopy: To measure the emission properties and quantum yield of the QDs.[6]
- Device Characterization: For photodetector applications, this involves measuring current-voltage (I-V) characteristics under dark and illuminated conditions to determine responsivity, detectivity, and external quantum efficiency (EQE).[2]

Check Availability & Pricing

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of quantum dots for infrared applications.


Click to download full resolution via product page

Caption: A generalized workflow for quantum dot synthesis, characterization, and device fabrication for infrared applications.

Logical Relationship of Material Properties and Applications

The choice between Sb₂S₃ and PbS QDs is dictated by the specific requirements of the application. The following diagram illustrates the logical relationship between their properties and their suitability for different applications.

Click to download full resolution via product page

Caption: Decision-making flowchart for selecting between Sb₂S₃ and PbS QDs based on key properties and application needs.

Conclusion

In summary, both Sb_2S_3 and PbS quantum dots offer unique advantages for infrared applications. PbS QDs are the material of choice for applications requiring detection in the SWIR range, where their tunable bandgap and high performance are significant assets. However, the toxicity of lead is a major drawback, particularly for biomedical applications.

On the other hand, Sb₂S₃ QDs present a less toxic alternative, making them more suitable for applications where biocompatibility is a concern. Their absorption is primarily in the NIR range, and while their performance in photodetectors is still an active area of research, they show promise for applications where the use of heavy metals is restricted. The choice between these two materials will ultimately depend on a careful consideration of the specific spectral, performance, and safety requirements of the intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. matec-conferences.org [matec-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. light.northwestern.edu [light.northwestern.edu]
- 4. espace.inrs.ca [espace.inrs.ca]
- 5. Non-toxic quantum dots pave the way towards CMOS shortwave infrared image sensors for consumer electronics Barcelona Institute of Science and Technology BIST [bist.eu]
- 6. Synthesis and Characterization of Water-soluble Sb2S3 Quantum Dots | MATEC Web of Conferences [matec-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Antimony trisulfide versus lead sulfide quantum dots for infrared applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820761#antimony-trisulfide-versus-lead-sulfidequantum-dots-for-infrared-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com